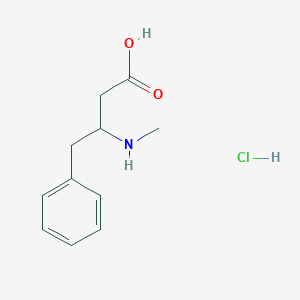

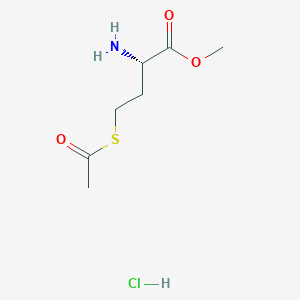

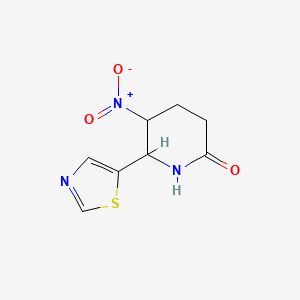

![molecular formula C13H15ClF3N5O2 B1435736 (1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine CAS No. 1823194-64-4](/img/structure/B1435736.png)

(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine

Descripción general

Descripción

The compound “(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The compound may participate in various chemical reactions due to the presence of reactive functional groups. For instance, 2-Amino-3-chloro-5-trifluoromethylpyridine acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Aplicaciones Científicas De Investigación

Antidiabetic Potential

Synthesis of Triazolo-Pyridazine Substituted Piperazines A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. The compounds demonstrated significant inhibition potential, as well as antioxidant and insulinotropic activity, suggesting their utility in diabetes treatment. The synthesis process involved a two-step procedure, ultimately yielding compounds with promising pharmacological profiles (Bindu et al., 2019).

Anticancer Activities

Flumatinib Metabolism in Chronic Myelogenous Leukemia Patients Flumatinib, a tyrosine kinase inhibitor used for treating chronic myelogenous leukemia (CML), underwent a study to identify its metabolites in CML patients. The research identified several primary metabolites and elucidated the main metabolic pathways of flumatinib, providing insights into its pharmacokinetics and potential for personalized therapy in CML treatment (Gong et al., 2010).

Glycine Transporter 1 Inhibitor for CNS Disorders The identification of a structurally diverse glycine transporter 1 (GlyT1) inhibitor, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, was described. This compound exhibited potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile, suggesting its potential application in treating central nervous system disorders (Yamamoto et al., 2016).

Novel Mannich Bases Against Prostate Cancer A study synthesized novel Mannich bases from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine and evaluated their anticancer activity against prostate cancer cell lines. The synthesized compounds exhibited moderate cytotoxic activity, contributing to the development of potential therapeutic agents for prostate cancer treatment (Demirci & Demirbas, 2019).

Molecular Structure and Synthesis

Crystal Structure and Hirshfeld Surface Analysis The crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one were studied. The structure of this compound was analyzed and compared to a fluorinated analogue, providing insights into its molecular characteristics and potential applications (Ullah & Stoeckli-Evans, 2021).

Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances A study developed a nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances. The separation factors, including electrolyte type and concentration, were investigated, offering a potential method for quality control and analysis of these compounds (Ye et al., 2012).

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential applications in pharmaceutical and agrochemical industries. Trifluoromethylpyridines, which are structurally similar, are key motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of such compounds will be discovered in the future .

Mecanismo De Acción

Target of Action

The primary target of this compound is the bacterial 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound interacts with its target, the bacterial PPTases, by inhibiting their activity . This selective inhibition disrupts the normal functioning of the bacterial cells, leading to their eventual death .

Biochemical Pathways

The inhibition of PPTases affects the secondary metabolism of the bacterial cells . PPTases are involved in a post-translational modification that is crucial for the viability and virulence of bacterial cells . Therefore, the inhibition of these enzymes disrupts essential biochemical pathways in the bacteria, thwarting their growth .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, have been studied . .

Result of Action

The result of the compound’s action is the attenuation of bacterial growth . An advanced analogue of this compound, ML267, was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also showed antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound has been found to be effective in different bacterial environments, including those of Bacillus subtilis and methicillin-resistant Staphylococcus aureus .

Propiedades

IUPAC Name |

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methyl-2-nitroethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClF3N5O2/c1-18-11(8-22(23)24)20-2-4-21(5-3-20)12-10(14)6-9(7-19-12)13(15,16)17/h6-8,18H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJINBGUEHZXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001115345 | |

| Record name | 1-Piperazinemethanamine, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-α-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1823194-64-4 | |

| Record name | 1-Piperazinemethanamine, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-α-(nitromethylene)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823194-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinemethanamine, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-α-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

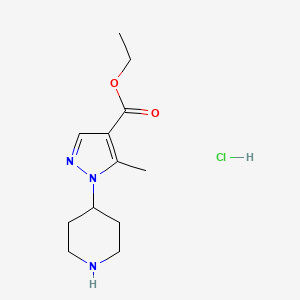

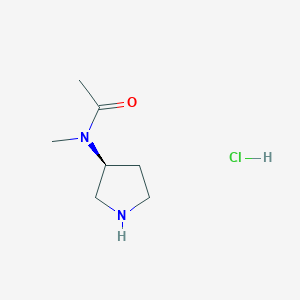

![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)

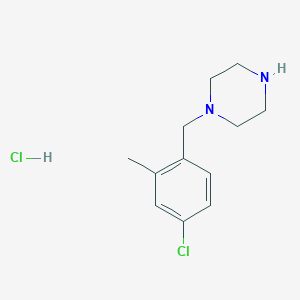

![6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1435665.png)

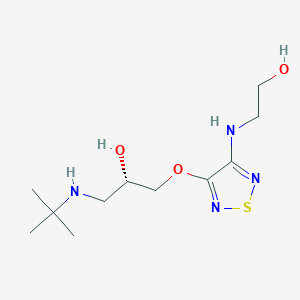

![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)